2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
This compound is an acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and an imidazole-containing propyl chain at the acetamide nitrogen. The 1,2-oxazole heterocycle contributes to metabolic stability and hydrogen-bonding interactions, while the 4-fluorophenyl group enhances lipophilicity and target binding affinity.
Synthesis typically involves coupling reactions between acyl chlorides and amine intermediates, as demonstrated for structurally related compounds (e.g., compound 5 in ). Purification methods include column chromatography, and characterization relies on IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-4-2-13(3-5-14)16-10-15(21-24-16)11-17(23)20-6-1-8-22-9-7-19-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXODAHFKXYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions.
Synthesis of the Isoxazole Ring: The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the imidazole and isoxazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the fluorophenyl group or the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or sulfonates.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its potential as an antimicrobial or antifungal agent.
Medicine: Exploring its therapeutic potential for treating infections or inflammatory conditions.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell membranes.
Anti-inflammatory Activity: It could modulate inflammatory pathways by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic/Heterocyclic Core
N-(3-(1H-Imidazol-1-yl)propyl)acetamide Derivatives
describes analogs with varying benzamide substituents (Table 1):
| Compound | R Group (Acyl Chain) | M.p. (°C) | Yield (%) |
|---|---|---|---|
| 5 | Acetamide (baseline) | 122–124 | 85 |
| 6 | 4-Fluorobenzamide | 135–137 | 78 |
| 7 | 4-Trifluoromethylbenzamide | 141–143 | 72 |
| 8 | 4-Nitrobenzamide | 158–160 | 65 |
| 9 | Biphenyl-4-carboxamide | 168–170 | 60 |
| Target Compound | 5-(4-Fluorophenyl)-1,2-oxazole | N/A | N/A |
Key Observations :
- The target compound replaces the benzamide group with a 1,2-oxazole-fluorophenyl system , which reduces molecular weight compared to biphenyl derivatives (e.g., 9 ) and may improve metabolic stability due to the oxazole’s resistance to hydrolysis .
- Fluorine substitution (as in 6 ) enhances lipophilicity (logP) and binding to hydrophobic pockets, similar to the 4-fluorophenyl group in the target compound.
- Nitro groups (8 ) increase polarity but may introduce toxicity risks, whereas trifluoromethyl groups (7 ) balance lipophilicity and electronic effects .
Heterocyclic Variations
highlights N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (130), which features a 1,2,4-oxadiazole ring instead of 1,2-oxazole.
Side Chain Modifications
The imidazole-propyl side chain in the target compound is critical for interactions with histidine or aspartate residues in enzymes (e.g., carbonic anhydrase). ’s compound 5 shares this side chain but lacks the oxazole-fluorophenyl system, resulting in lower potency in enzyme inhibition assays.
Pharmacokinetic Considerations
- LogP : The 4-fluorophenyl group increases logP compared to unsubstituted oxazoles, enhancing blood-brain barrier penetration but risking off-target binding.
- Metabolic Stability : The oxazole ring resists cytochrome P450 oxidation, contrasting with imidazole-containing analogs (e.g., TRIM in ), which are prone to metabolic degradation .
Q & A
Basic: What synthetic strategies are optimal for preparing 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide?
Answer:
The synthesis typically involves sequential coupling reactions. Key steps include:
- Oxazole Ring Formation: Cyclocondensation of 4-fluorophenyl-substituted precursors (e.g., nitriles or β-ketoesters) with hydroxylamine under acidic conditions to form the 1,2-oxazole core .
- Amide Bond Formation: Coupling the oxazole intermediate with 3-(1H-imidazol-1-yl)propylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Critical Parameters: Reaction temperature (0–25°C for amide coupling), solvent choice (DMF enhances solubility but requires rigorous drying), and catalyst selection (e.g., palladium for cross-coupling steps) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies should focus on:
- Functional Group Modifications: Synthesize analogs with variations in the fluorophenyl, oxazole, or imidazole-propyl moieties. For example, replace 4-fluorophenyl with 4-chlorophenyl or substitute imidazole with triazole .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays .
- Data Correlation: Use multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity. For instance, increased hydrophobicity in the imidazole-propyl chain may enhance membrane permeability .
Example Table:
| Analog | Modification | IC50 (nM) | logP |
|---|---|---|---|
| Parent | None | 120 ± 15 | 2.8 |
| A1 | 4-Cl-phenyl | 85 ± 10 | 3.1 |
| A2 | Triazole-propyl | 220 ± 25 | 2.5 |
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
- 1H/13C NMR: Verify the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm in 13C) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <5 ppm error. For example, C19H18FN4O2 requires m/z 363.1365 .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹) .
Advanced: How can crystallographic data resolve discrepancies in molecular conformation predictions?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve ambiguities in imidazole-propyl torsion angles or oxazole planarity. For example, SCXRD of a related acetamide revealed a dihedral angle of 64.8° between the oxazole and fluorophenyl rings .
- Comparison with DFT Calculations: Use software like Gaussian to optimize geometry and validate experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility: Shake-flask method in PBS (pH 7.4) to assess aqueous solubility, critical for in vivo translation .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Orthogonal Assays: Confirm kinase inhibition via both radiometric and fluorescence-based methods .
Basic: What computational tools predict pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME or ADMETLab 2.0 for logP, BBB permeability, and CYP inhibition .
- Molecular Docking: AutoDock Vina to model interactions with targets (e.g., EGFR kinase) using PDB structures (e.g., 1M17) .
Advanced: How to design metabolite identification studies for this compound?
Answer:
- Phase I Metabolism: Incubate with human liver microsomes + NADPH, followed by LC-MS/MS to detect hydroxylated or N-dealkylated metabolites .
- Stable Isotope Labeling: Synthesize deuterated analogs to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
